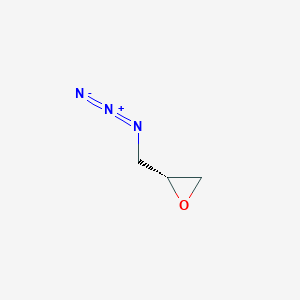
2-アミノ-N'-(1-ベンジル-2,5-ジオキソピロリジン-3-イル)ベンゾヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be related to a group of molecules that have shown analgesic, antiallodynic, and anticonvulsant activity . These molecules have been studied for their effects in animal models of pain and epilepsy .
Chemical Reactions Analysis
The compound seems to be related to a group of molecules that have shown to increase monoclonal antibody production . These compounds suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .科学的研究の応用
ペプチド合成
2-アミノ-N'-(1-ベンジル-2,5-ジオキソピロリジン-3-イル)ベンゾヒドラジド: は、ペプチド合成の分野において重要な化合物です。 これは強力なアシル化剤として作用し、ペプチドやその模倣体、コンジュゲートを調製するために頻繁に使用されます 。 これらのペプチドは、タンパク質との相互作用と生物学的障壁を克服する能力により、プロテアーゼ攻撃を受けにくいため、細胞生物学において重要な役割を果たします .
医薬品化学
医薬品化学において、この化合物は、選択的で高親和性のリガンドの設計と合成において不可欠です。 ペプチドの一部を非ペプチド構造に置き換えることで、研究者は生物学的利用能が低い、受容体サブタイプ選択性が限られているなど、治療用ペプチドのいくつかの欠点を克服できるペプチド誘導体を得ることができます 。このアプローチは、有効性を高め、副作用を軽減した新しい薬剤の開発において重要です。
創薬
この化合物の創薬における役割は、ベンゾトリアゾール誘導体の合成を促進する能力に関連しています。これらの誘導体は、創薬におけるメカニズム的アプローチを作成するために不可欠であり、幅広い基質範囲と官能基化の可能性を提供します。 それらは、新しい治療薬を特定するために不可欠な抗菌、抗真菌、抗癌、抗酸化、抗炎症効果など、さまざまな生物学的活性を示します .
生物学的障壁透過
その構造的特性により、2-アミノ-N'-(1-ベンジル-2,5-ジオキソピロリジン-3-イル)ベンゾヒドラジド は、生物学的障壁を容易に透過できる低分子量ペプチドの開発に使用できます。 この特性は、治療薬を体内の特定の部位に送達し、薬物の有効性を高めるために特に有益です .
プロテアーゼ抵抗性
この化合物から誘導されたペプチドは、プロテアーゼ攻撃を受けにくく、これは長持ちする治療薬の開発において大きな利点です。 プロテアーゼ抵抗性は、ペプチドが投与後、より長い期間構造的完全性と機能性を維持することを保証します .
生体分子誘導体化
この化合物は、生体分子の誘導体化にも使用され、それらの治療特性を向上させます。誘導体化は、特定の受容体に対する選択性と親和性を高める可能性があり、これは標的療法にとって重要です。 このアプリケーションは、治療法が個々の患者のニーズに合わせて調整される個別化医療の開発において特に関連しています .
作用機序
Target of Action
The primary target of 2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide is the Excitatory Amino Acid Transporter 2 (EAAT2) . EAAT2 is one of the major glutamate transporters expressed in the brain and accounts for approximately 90% of glutamate uptake from the synapses . It is primarily localized on astrocytes in the central nervous system (CNS) and is essential for maintaining a low concentration of glutamate in the synapses .
Mode of Action
2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide acts as a positive allosteric modulator (PAM) of EAAT2 . In vitro studies with primary glia cultures and COS-7 cells expressing EAAT2 showed enhancement of glutamate uptake, revealing a stereoselective PAM effect .
Pharmacokinetics
The compound has favorable in vivo pharmacokinetic and in vitro absorption, distribution, metabolism, excretion, toxicity (ADME-Tox) profiles . It is characterized by very good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM . It also shows no hepatotoxic properties in HepG2 cells at a concentration of 10 μM .
Result of Action
The compound has shown broad-spectrum antiseizure activity across in vivo mouse seizure models . It has been found to be effective in the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (s.c. PTZ) test, and the 6-Hz (32 mA) test in mice . A remarkable separation between antiseizure activity and CNS-related adverse effects was also observed .
将来の方向性
生化学分析
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through these interactions. It has been found to enhance glutamate uptake, revealing a stereoselective positive allosteric modulator effect . This interaction with glutamate transporters, specifically EAAT2, is a key aspect of its biochemical role .
Cellular Effects
2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide influences cell function in several ways. It has been observed to have potent antiseizure activity, affecting cell signaling pathways, gene expression, and cellular metabolism . Its effects on cell function are broad and significant, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a positive allosteric modulator of EAAT2, enhancing glutamate uptake . This interaction is key to its mechanism of action.
Temporal Effects in Laboratory Settings
Over time, the effects of 2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide have been observed to be stable in laboratory settings . The compound has shown excellent metabolic stability on human liver microsomes .
Dosage Effects in Animal Models
In animal models, the effects of the compound vary with different dosages . It has shown potent protection in the 6-Hz (44 mA) test, as well as delayed the progression of kindling induced by repeated injection of pentylenetetrazole (PTZ) in mice at doses of 15 mg/kg, 30 mg/kg, and 60 mg/kg .
Metabolic Pathways
The compound is involved in several metabolic pathways, interacting with enzymes and cofactors . Its interaction with EAAT2, a glutamate transporter, is particularly noteworthy .
Transport and Distribution
2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide is transported and distributed within cells and tissues . It has a very good permeability in the parallel artificial membrane permeability assay test .
Subcellular Localization
Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
2-amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c19-14-9-5-4-8-13(14)17(24)21-20-15-10-16(23)22(18(15)25)11-12-6-2-1-3-7-12/h1-9,15,20H,10-11,19H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSUJYNKKCGZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NNC(=O)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2355901.png)
![Methyl 2-({4-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-amido]phenyl}formamido)acetate](/img/structure/B2355902.png)
![N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2355903.png)


![3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2355908.png)

![2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid](/img/structure/B2355913.png)


![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)

![1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2355921.png)
